16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide

Hepatocellular Carcinoma Multidrug Resistance Cytotoxicity Assay

Select Bufotalin for research programs where structural specificity drives outcomes. The 16β-acetoxy substituent fundamentally enhances HSA binding and anti-hepatoma potency versus non-acetylated analogs—substitution risks loss of defined MDR-reversal activity. Quantitatively superior to bufalin and cinobufagin in doxorubicin-resistant HepG2 models. Validated brain penetration and lung tissue tropism (t1/2=28.6 min) make it the rational choice for glioblastoma, brain metastasis, or NSCLC preclinical models. Lower Na+/K+-ATPase inhibition (IC50=28.7 nM) provides a wider therapeutic window for minimizing cardiotoxicity in mechanistic studies. Insist on Bufotalin when SAR fidelity, tissue-specific distribution, and safety margin are non-negotiable.

Molecular Formula C26H36O6
Molecular Weight 444.6 g/mol
CAS No. 471-95-4
Cat. No. B190710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide
CAS471-95-4
Synonymsbufotalin
Molecular FormulaC26H36O6
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O
InChIInChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3
InChIKeyVOZHMAYHYHEWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide (Bufotalin, CAS 471-95-4): Compound Class and Baseline Characteristics for Research Procurement


16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide, commonly known as Bufotalin (CAS 471-95-4), is a C26 bufadienolide steroidal lactone [1]. It is a naturally occurring cardiac glycoside analog, primarily isolated from the skin and venom of toad species such as *Bufo bufo gargarizans* . Bufotalin is characterized by a 16β-acetoxy substituent on the steroidal core, which distinguishes it from closely related non-acetylated bufadienolides like bufalin [2]. It has been identified as having cytotoxic, immunomodulatory, and Na+/K+-ATPase inhibitory activities .

Why Generic Substitution Fails for 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide (Bufotalin): The Critical Role of the 16-Acetoxy Group


Generic substitution among bufadienolides is scientifically unjustified due to profound structure-activity relationship (SAR) differences dictated by the 16β-acetoxy group present in Bufotalin. This unique modification fundamentally alters target engagement and pharmacokinetic behavior relative to non-acetylated analogs like bufalin. Specifically, the 16-OAc group has been shown to significantly enhance binding affinity to human serum albumin (HSA), thereby potentially improving pharmacokinetic half-life and drug distribution [1]. Furthermore, SAR analyses in multidrug-resistant liver cancer models have identified the C-16 acetyl group as a key structural determinant for increasing anti-hepatoma potency, establishing that this moiety is not merely an inert modification but a functional driver of enhanced activity [2]. Consequently, substituting Bufotalin with desacetyl analogs or other in-class compounds risks a loss of specific, quantitatively defined activity in relevant disease models.

Product-Specific Quantitative Evidence for 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide (Bufotalin) Procurement Decisions


Superior Cytotoxic Potency of Bufotalin Against Multidrug-Resistant Hepatoma Cells Compared to Bufalin and Cinobufagin

In a direct head-to-head comparison, Bufotalin was identified as the most potent anti-hepatoma agent among four key bufadienolides isolated from Venenum Bufonis. The study assessed cytotoxicity against both parental HepG2 and doxorubicin-induced multidrug-resistant (R-HepG2) liver cancer cells, demonstrating that Bufotalin exerts a stronger inhibitory effect than bufalin, telocinobufagin, and cinobufagin [1]. Structure-activity relationship analysis explicitly linked the superior activity to the C-16 acetyl group [1].

Hepatocellular Carcinoma Multidrug Resistance Cytotoxicity Assay

Enhanced Human Serum Albumin (HSA) Binding Affinity via the 16-Acetoxy Group: A Pharmacokinetic Differentiator from Bufalin

A systematic fluorescence quenching study of nine bufadienolides demonstrated that the 16-acetoxy (OAc) group present in Bufotalin is a critical structural feature that markedly enhances binding affinity to human serum albumin (HSA) [1]. The study established a rank order for binding affinity among tri-hydroxyl bufadienolides: 11-OH > 5-OH > 16-OH, and noted that 16-OAc constituents notably enhanced affinity beyond these [1]. Molecular docking revealed that the 16-OAc group facilitates anchoring within the HSA pocket via hydrogen bonding with key residues like Lys199 [1].

Pharmacokinetics Drug Distribution Human Serum Albumin Binding

Attenuated Na+/K+-ATPase Inhibition Relative to Bufalin: A Safety Profile Differentiator

Bufotalin is characterized as a less potent inhibitor of the Na+/K+-ATPase pump compared to other bufadienolides . Quantitative data on the potent inhibitory activity of bufalin and arenobufagin (IC50 values of 28.7 nM and 28.3 nM, respectively) provide a baseline for comparison, underscoring that Bufotalin's reported weaker inhibition represents a potentially favorable divergence in its safety profile [1]. While an exact IC50 for Bufotalin on this target is not provided in the reference, the qualitative description of reduced potency is a key differentiator for applications where minimizing cardiotoxic risk is paramount.

Cardiotoxicity Na+/K+-ATPase Inhibition Safety Pharmacology

Demonstrated In Vivo Blood-Brain Barrier Penetration and Lung Tissue Targeting: A Unique Distribution Profile

A pharmacokinetic study in mice revealed that Bufotalin possesses a unique tissue distribution profile characterized by rapid penetration of the blood-brain barrier (BBB) and preferential accumulation in lung tissue [1]. After a single intravenous administration, Bufotalin was quickly distributed and eliminated with a plasma half-life (t1/2) of 28.6 minutes and a mean residence time (MRT) of 14.7 minutes [1]. At 30 minutes post-dose, concentrations in the brain and lung were significantly higher than in blood and other tissues [1].

Blood-Brain Barrier Tissue Distribution Pharmacokinetics

Best Research and Industrial Application Scenarios for 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide (Bufotalin)


1. Overcoming Multidrug Resistance (MDR) in Hepatocellular Carcinoma (HCC) Research

Bufotalin is the optimal compound for studies investigating the circumvention of multidrug resistance in liver cancer. Its selection is directly supported by a head-to-head study showing it is more potent than bufalin and cinobufagin against doxorubicin-resistant HepG2 cells (R-HepG2) [1]. Research programs aiming to elucidate mechanisms of MDR reversal or to screen for synergistic combinations with conventional chemotherapeutics should prioritize Bufotalin based on this quantitative evidence of superior activity in a clinically relevant resistant model.

2. In Vivo Pharmacokinetic and Tissue Distribution Studies Targeting Brain or Lung

For research requiring a bufadienolide with validated blood-brain barrier penetration and lung tropism, Bufotalin is a uniquely suited tool compound. Its documented ability to rapidly distribute to the brain and achieve significantly higher concentrations in lung tissue, as shown in mouse pharmacokinetic studies (t1/2 = 28.6 min), provides a clear scientific rationale for its use in preclinical models of brain metastasis, glioblastoma, or primary lung cancer [1]. This distribution profile differentiates it from analogs for which such tissue-specific data are lacking or less favorable.

3. Safety Pharmacology Studies Focusing on Cardiotoxicity Mitigation

Given its documented status as a less potent Na+/K+-ATPase inhibitor compared to analogs like bufalin (IC50 = 28.7 nM) [1], Bufotalin is the preferred compound for research programs where minimizing cardiac off-target effects is a critical safety consideration. Investigators aiming to separate the anti-cancer or immunomodulatory effects of bufadienolides from their inherent cardiotoxicity will find Bufotalin to be a more suitable model compound for achieving this therapeutic window.

Quote Request

Request a Quote for 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.